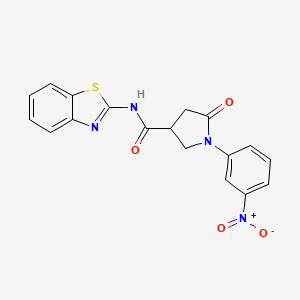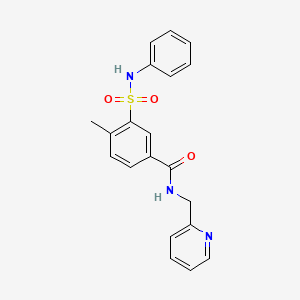![molecular formula C19H29N3O4 B4165364 N-(4-butoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4165364.png)
N-(4-butoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
Vue d'ensemble
Description
N-(4-butoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, commonly known as Boc-3-amido-4-morpholinyl-butyric acid hydrochloride, is a chemical compound that has found various applications in scientific research. This compound is a potent inhibitor of the human immunodeficiency virus (HIV) protease and has been extensively studied for its antiviral properties.
Mécanisme D'action
The mechanism of action of Boc-3-amido-4-morpholinyl-butyric acid hydrochloride involves its binding to the active site of N-(4-butoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide protease, thereby preventing the cleavage of viral polyproteins into functional proteins. This results in the inhibition of viral replication and the decrease in viral load. In cancer cells, Boc-3-amido-4-morpholinyl-butyric acid hydrochloride induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In Alzheimer's disease, Boc-3-amido-4-morpholinyl-butyric acid hydrochloride inhibits the aggregation of amyloid beta peptides by binding to their hydrophobic regions.
Biochemical and Physiological Effects:
Boc-3-amido-4-morpholinyl-butyric acid hydrochloride has been shown to have minimal toxicity in vitro and in vivo. However, it has been reported to cause mild gastrointestinal discomfort in some individuals. This compound has also been shown to have low bioavailability, which limits its use in clinical settings.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Boc-3-amido-4-morpholinyl-butyric acid hydrochloride in lab experiments include its potent antiviral and anticancer properties, its ability to inhibit the aggregation of amyloid beta peptides, and its minimal toxicity. However, the limitations of using this compound include its low bioavailability, which limits its use in clinical settings, and its high cost.
Orientations Futures
There are several future directions for the study of Boc-3-amido-4-morpholinyl-butyric acid hydrochloride. One direction is to design analogs of this compound with improved bioavailability and potency. Another direction is to investigate the potential of this compound in the treatment of other viral infections, such as hepatitis C virus and human papillomavirus. Additionally, further studies are needed to elucidate the mechanism of action of Boc-3-amido-4-morpholinyl-butyric acid hydrochloride in the treatment of Alzheimer's disease.
Applications De Recherche Scientifique
Boc-3-amido-4-morpholinyl-butyric acid hydrochloride has been extensively studied for its antiviral properties. It is a potent inhibitor of N-(4-butoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide protease and has been shown to effectively decrease the viral load in infected cells. This compound has also been studied for its potential in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Additionally, Boc-3-amido-4-morpholinyl-butyric acid hydrochloride has been studied for its potential in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
Propriétés
IUPAC Name |
N'-(4-butoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-2-3-13-26-17-7-5-16(6-8-17)21-19(24)18(23)20-9-4-10-22-11-14-25-15-12-22/h5-8H,2-4,9-15H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXFQTUFWQVOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide](/img/structure/B4165282.png)
![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4165293.png)

![2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4165310.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4165338.png)
amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4165342.png)

![4-(2-{[2-(benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4165349.png)
![N,N'-1,3-phenylenebis(9-oxobicyclo[3.3.1]nonane-3-carboxamide)](/img/structure/B4165350.png)
![1'-acetyl-6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B4165353.png)
![1-{[2-(trifluoromethyl)benzyl]amino}-2-propanol hydrochloride](/img/structure/B4165357.png)
![N-{3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propyl}-N'-(4-chloro-2-methylphenyl)thiourea](/img/structure/B4165366.png)
![ethyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)benzoate](/img/structure/B4165373.png)